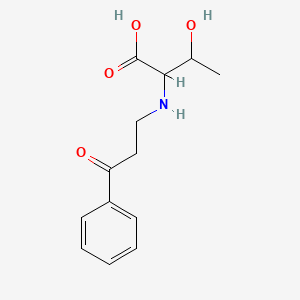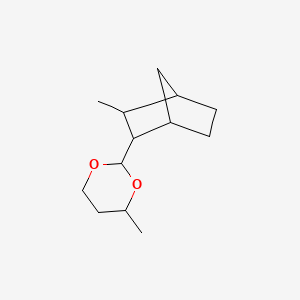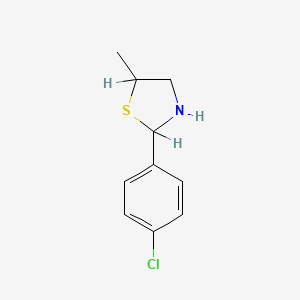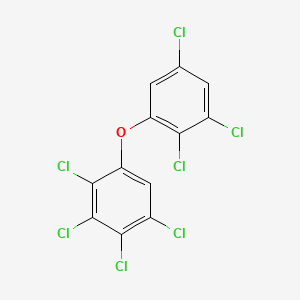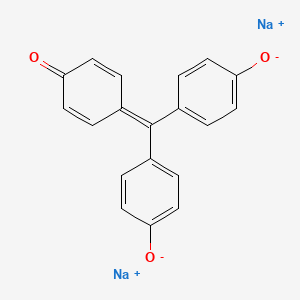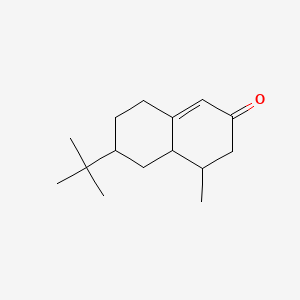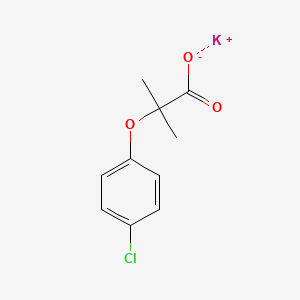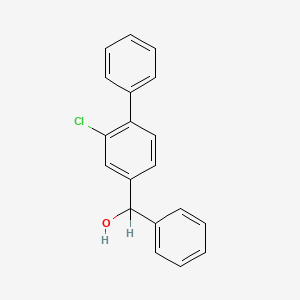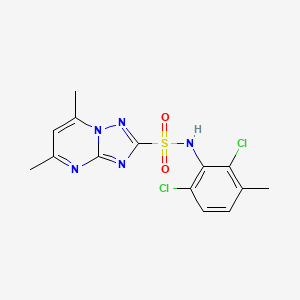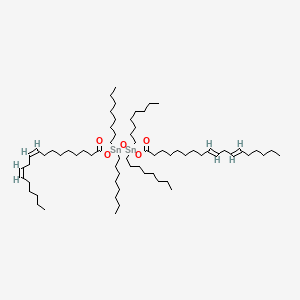
(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane is a complex organotin compound It is characterized by its unique structure, which includes two octadeca-9,12-dienoyloxy groups and a tetraoctyldistannoxane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane typically involves the reaction of octadeca-9,12-dienoic acid with a suitable tin precursor. One common method is to react octadeca-9,12-dienoic acid with tetraoctyltin in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The octadeca-9,12-dienoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane is used as a precursor for the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Organotin compounds are known for their biological activity, and this specific compound may exhibit similar properties.
Medicine
While not widely used in medicine, the compound’s potential antimicrobial properties make it a candidate for further research in the development of new pharmaceuticals.
Industry
In industry, this compound is explored for its use in the production of advanced materials, including polymers and coatings. Its unique structure may impart desirable properties such as increased durability and resistance to degradation.
Wirkmechanismus
The mechanism by which (9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane exerts its effects is not fully understood. it is believed to interact with cellular membranes and proteins, disrupting normal cellular functions. The tin atoms in the compound may also play a role in its biological activity, potentially interfering with enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannane: Similar structure but lacks the oxane ring.
(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane: Similar structure but with different substituents on the tin atoms.
Uniqueness
This compound is unique due to its specific combination of octadeca-9,12-dienoyloxy groups and tetraoctyldistannoxane core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and catalysis.
Eigenschaften
CAS-Nummer |
85938-45-0 |
|---|---|
Molekularformel |
C68H130O5Sn2 |
Molekulargewicht |
1265.2 g/mol |
IUPAC-Name |
[[[(9E,12E)-octadeca-9,12-dienoyl]oxy-dioctylstannyl]oxy-dioctylstannyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-5-7-8-6-4-2;;;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2/b7-6+,10-9+;7-6-,10-9-;;;;;;; |
InChI-Schlüssel |
FWIFMHYWDSHDJV-AGLBIZIMSA-L |
Isomerische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





